molecular formula C17H17NO2 B14684603 Benzonitrile, 3-(4-phenoxybutoxy)- CAS No. 24723-33-9

Benzonitrile, 3-(4-phenoxybutoxy)-

Cat. No.: B14684603
CAS No.: 24723-33-9
M. Wt: 267.32 g/mol
InChI Key: LYCNWYZGYJVVQG-UHFFFAOYSA-N
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Description

Benzonitrile, 3-(4-phenoxybutoxy)- is an organic compound that belongs to the class of nitriles It features a benzene ring bonded to a nitrile group (–CN) and a 3-(4-phenoxybutoxy) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 3-(4-phenoxybutoxy)- can be achieved through several methods. One common approach involves the reaction of 3-(4-phenoxybutoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. This reaction typically requires acidic conditions and elevated temperatures to facilitate the dehydration step .

Industrial Production Methods

Industrial production of benzonitrile, 3-(4-phenoxybutoxy)- often involves the ammoxidation of toluene derivatives. This process includes the reaction of the toluene derivative with ammonia and oxygen in the presence of a catalyst, such as molybdenum or bismuth oxides, at high temperatures (400-450°C). This method is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 3-(4-phenoxybutoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzonitrile, 3-(4-phenoxybutoxy)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and coordination complexes with transition metals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of dyes, coatings, and advanced materials

Mechanism of Action

The mechanism of action of benzonitrile, 3-(4-phenoxybutoxy)- involves its interaction with various molecular targets and pathways. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The aromatic ring can undergo electrophilic substitution, allowing the compound to interact with different enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 3-(4-phenoxybutoxy)- is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

24723-33-9

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

3-(4-phenoxybutoxy)benzonitrile

InChI

InChI=1S/C17H17NO2/c18-14-15-7-6-10-17(13-15)20-12-5-4-11-19-16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12H2

InChI Key

LYCNWYZGYJVVQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCOC2=CC=CC(=C2)C#N

Origin of Product

United States

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